Glycylvaline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

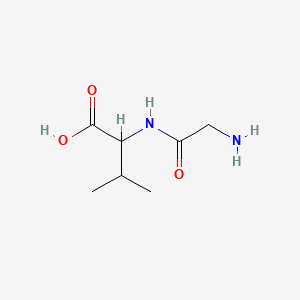

2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316551 | |

| Record name | Glycyl-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2325-17-9, 1963-21-9, 10521-49-0 | |

| Record name | Glycyl-DL-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2325-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC522444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2325-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical synthesis methods for Glycyl-L-valine.

An In-depth Technical Guide to the Chemical Synthesis of Glycyl-L-valine

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and L-valine, linked by a peptide bond. It serves as a crucial building block in peptide and protein chemistry and is a valuable tool in biochemical research and drug discovery.[1][2] The synthesis of Glycyl-L-valine can be accomplished through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[3] This guide provides a detailed overview of these core methods, complete with experimental protocols, quantitative data, and workflow visualizations.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a traditional and highly scalable method for producing short peptides like Glycyl-L-valine.[1] The fundamental principle involves the controlled formation of an amide bond between the carboxyl group of glycine and the amino group of L-valine.[1] To achieve this selectively, the amino group of glycine and the carboxyl group of L-valine must be protected prior to the coupling reaction.[4] Two common strategies utilize the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) protecting groups for the N-terminus of glycine.[1][3]

Strategy 1: Synthesis using N-Boc-Glycine

This strategy involves the protection of glycine's amino group with a Boc group and L-valine's carboxyl group as a methyl ester. The coupling is typically mediated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[1][5]

-

Protection of L-valine (Esterification):

-

Suspend L-valine (11.7 g, 100 mmol) in methanol (B129727) (150 mL) and cool to 0 °C.[1]

-

Slowly add thionyl chloride (11 mL, 150 mmol) to the suspension.[1]

-

Allow the mixture to warm to room temperature and stir for 24 hours.[1]

-

Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid, which can be used without further purification.[1]

-

-

Protection of Glycine (Boc Protection):

-

Dissolve glycine (7.5 g, 100 mmol) in a solution of sodium hydroxide (B78521) (4.0 g, 100 mmol) in 100 mL of water.[1]

-

Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (24.0 g, 110 mmol) in 100 mL of dioxane.[1]

-

Stir the mixture vigorously at room temperature for 4-6 hours.[1]

-

Concentrate the solution in vacuo to remove dioxane and wash with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.[1]

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl to precipitate N-Boc-glycine.[1]

-

Extract the product with ethyl acetate, dry the organic layers over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain N-Boc-glycine as a white solid.[1]

-

-

Coupling Reaction:

-

Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine methyl ester hydrochloride (16.7 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of dichloromethane (B109758) (DCM).[1]

-

Cool the solution to 0 °C and slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.[1]

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[1]

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.[1]

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.[1]

-

-

Deprotection:

-

Boc Removal: Dissolve the crude Boc-Gly-Val-OMe in a 50% solution of trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.[1]

-

Ester Saponification: Dissolve the resulting oil in methanol (100 mL) and add 1 M NaOH (110 mL). Stir for 2 hours at room temperature, then neutralize with 1 M HCl.[1]

-

Purify the crude Glycyl-L-valine by recrystallization from a water/ethanol (B145695) mixture.[1]

-

Caption: Solution-phase synthesis workflow (Boc strategy).

Strategy 2: Synthesis using N-Z-Glycine

This method is analogous to the Boc strategy but employs the benzyloxycarbonyl (Z) group for N-terminal protection. The Z group is typically removed by catalytic hydrogenation.[1]

-

Protection of L-valine (Esterification):

-

This step is analogous to the Boc strategy, but ethanol is used instead of methanol to produce L-valine ethyl ester hydrochloride.[1]

-

-

Protection of Glycine (Z Protection):

-

Dissolve glycine (7.5 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool to 0-5 °C.[1]

-

While stirring vigorously, add benzyl (B1604629) chloroformate (17.1 g, 100 mmol) and 4 M NaOH solution portion-wise, maintaining the temperature below 5 °C.[1]

-

Continue stirring for an additional hour at room temperature.[1]

-

Wash the mixture with diethyl ether and then acidify the aqueous layer to pH 2 with cold 6 M HCl.[1]

-

Collect the precipitated N-Z-glycine by filtration, wash with cold water, and dry.[1]

-

-

Coupling Reaction:

-

This step is analogous to the coupling in the Boc strategy, using N-Z-glycine and L-valine ethyl ester hydrochloride as starting materials to yield the protected dipeptide, Z-Gly-Val-OEt.[1]

-

-

Deprotection:

-

Z Group Removal: Dissolve Z-Gly-Val-OEt in ethanol (150 mL) and add 10% Palladium on charcoal (Pd/C) catalyst (approx. 1 g).[1]

-

Stir the suspension under a hydrogen atmosphere until the reaction is complete.[1]

-

Filter the catalyst through Celite.[1]

-

Ester Saponification: Add 1 M NaOH (110 mL) to the filtrate and stir for 2 hours at room temperature.[1]

-

Neutralize the solution with 1 M HCl and purify the crude Glycyl-L-valine by recrystallization.[1]

-

Caption: Solution-phase synthesis workflow (Z strategy).

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more automated and rapid alternative to solution-phase methods, particularly for longer peptides.[3][6] The C-terminal amino acid (L-valine) is first anchored to an insoluble polymer resin, and the peptide chain is built step-by-step. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used for temporary N-terminal protection.

Experimental Protocol: Fmoc-Based SPPS

-

Resin Preparation and First Amino Acid Loading:

-

Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like dimethylformamide (DMF).

-

Couple the first protected amino acid, Fmoc-L-Val-OH, to the resin using a coupling agent.

-

-

Deprotection:

-

Wash the resin to remove excess reagents.

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc group from L-valine, exposing the free amino group.[5]

-

-

Coupling of the Next Amino Acid:

-

Final Deprotection and Cleavage:

-

After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Wash the resin thoroughly with DCM and methanol, then dry under vacuum.[3]

-

Treat the resin with a "cleavage cocktail" (e.g., a high concentration of TFA with scavengers) to cleave the completed dipeptide from the resin and remove any side-chain protecting groups simultaneously.[3]

-

Precipitate the crude Glycyl-L-valine by adding cold diethyl ether, then collect and dry the product.[3]

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Caption: Solid-phase peptide synthesis workflow (Fmoc strategy).

Quantitative Data Summary

The yields of peptide synthesis can vary based on the scale, purity of reagents, and efficiency of purification. The following tables provide representative data for the solution-phase synthesis methods.

Table 1: Representative Yields in Solution-Phase Synthesis

| Step/Product | Protecting Group | Typical Yield | Notes |

|---|---|---|---|

| Protected Dipeptide (Boc-Gly-Val-OMe) | Boc | ~85-95% | Based on general literature values for DCC/HOBt coupling.[1] |

| Protected Dipeptide (Z-Gly-Val-OEt) | Z | ~80-90% | Based on general literature values for DCC/HOBt coupling.[1] |

| Final Product (Glycyl-L-valine) | Boc or Z | ~70-85% | Overall yield from protected amino acids.[1] |

Table 2: Physicochemical Properties of Glycyl-L-valine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₃[3] |

| Molecular Weight | 174.20 g/mol [3] |

| Appearance | White to off-white crystalline solid[2][3] |

| Solubility | Soluble in water[3] |

| Stability | Stable under normal temperatures and pressures[3] |

Coupling Reagents in Glycyl-L-valine Synthesis

The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions, especially racemization of the L-valine residue.[5]

-

Carbodiimides: DCC and its water-soluble analogue EDC are classic coupling reagents.[8][9] They activate the carboxyl group, but their use often requires an additive like HOBt or HOAt to increase efficiency and suppress racemization.[10]

-

Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient and widely used in modern peptide synthesis.[7][8] They generate reactive esters in situ that lead to rapid coupling.[7] Reagents like HATU and COMU are known for their high reactivity and are often preferred for difficult couplings.[5][7]

Caption: Generalized peptide bond formation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ch27 : Peptide synthesis [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

The Enzymatic Cleavage of Glycylvaline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Mechanism, Key Enzymes, and Methodologies

The enzymatic cleavage of the dipeptide glycylvaline is a fundamental biochemical process with significant implications for protein metabolism, nutrient absorption, and cellular signaling. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, detailing the primary enzymes involved, their catalytic mechanisms, and relevant kinetic parameters. Furthermore, this document outlines detailed experimental protocols for studying this process and explores potential signaling pathways influenced by this compound and its constituent amino acids, glycine (B1666218) and valine. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating dipeptide metabolism and its role in health and disease.

Core Enzymatic Players in this compound Cleavage

The hydrolysis of the peptide bond in this compound is primarily catalyzed by a class of enzymes known as dipeptidases, with notable contributions from certain aminopeptidases.

Human Dipeptidase 1 (DPEP1)

Human Dipeptidase 1 (DPEP1), also known as renal dipeptidase, is a key enzyme responsible for the cleavage of a wide range of dipeptides.[1][2] This membrane-bound glycoprotein (B1211001) is particularly abundant in the brush border of the kidneys and plays a crucial role in the metabolism of glutathione (B108866) and its conjugates.[2][3] DPEP1 exists as a disulfide-linked homodimer and utilizes a binuclear zinc center within its active site for catalysis.[1][4]

The catalytic mechanism of DPEP1 involves a tetrahedral intermediate formed by the attack of a bridging hydroxide (B78521) ion on the carbonyl carbon of the peptide bond.[1][4] The two zinc ions in the active site play distinct roles: one binds the amino group of the substrate, while the other interacts with the carboxylate group, orienting the substrate for nucleophilic attack and stabilizing the resulting oxyanion intermediate.[4]

Aminopeptidases

Aminopeptidases are a broad class of exopeptidases that cleave amino acids from the N-terminus of peptides and proteins. Certain aminopeptidases exhibit a high specificity for substrates with N-terminal glycine residues. For instance, a glycyl aminopeptidase (B13392206) purified from Actinomucor elegans demonstrates a strong preference for hydrolyzing Gly-X bonds.[5] Another study identified a commensal dipeptidyl aminopeptidase with a strong specificity for N-terminal glycine.[6] These enzymes represent another potential route for this compound cleavage in various biological contexts.

Quantitative Data on Enzymatic Cleavage

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Sco3058 (DPEP1 Homologue) | L-Arg-D-Asp | 0.16 | 120 | 7.6 x 10⁵ | [2] |

| L-Ala-D-Ala | 0.89 | 3.2 | 3.6 x 10³ | [2] | |

| L-Leu-D-Ala | 0.33 | 2.9 | 8.8 x 10³ | [2] | |

| Gly-D-Ala | 1.1 | 0.3 | 2.7 x 10² | [2] | |

| Glycyl Aminopeptidase (A. elegans) | Glycyl-2-naphthylamide | 0.24 | Not Reported | Not Reported | [5] |

Note: The data for Sco3058 is provided as a reference for the relative activity of a DPEP1-like enzyme with various dipeptide substrates. The Km value for the glycyl aminopeptidase was determined with a synthetic substrate.

Experimental Protocols

The study of this compound cleavage necessitates robust and accurate experimental methodologies. The following protocols provide a framework for in vitro enzymatic assays and the quantification of reaction products.

In Vitro Enzymatic Cleavage of this compound using Recombinant DPEP1

This protocol outlines a general procedure for assessing the cleavage of this compound by recombinant human DPEP1.[2]

Materials:

-

This compound

-

Recombinant Human Dipeptidase 1 (DPEP1)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% BSA)

-

Microcentrifuge tubes

-

Incubator or water bath

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the Reaction Buffer.

-

Enzyme Preparation: Dilute the recombinant DPEP1 in the Enzyme Dilution Buffer to a suitable working concentration (e.g., 1 µg/mL). The optimal concentration should be determined empirically.

-

Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer and the this compound stock solution to achieve the desired final substrate concentration (e.g., 1 mM).

-

Pre-incubation: Pre-incubate the substrate mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding the diluted DPEP1 enzyme to the pre-incubated substrate mixture.

-

Incubation: Incubate the reaction mixture at the chosen temperature for a defined period. Time-course experiments are recommended to determine the initial rate of reaction.

-

Reaction Termination: Terminate the reaction by a suitable method, such as heat inactivation (e.g., boiling for 5-10 minutes) or the addition of an acid (e.g., trichloroacetic acid).

-

Analysis: Analyze the reaction mixture for the presence of the products, glycine and valine, using methods such as HPLC or a ninhydrin-based assay.

Quantification of Cleavage Products

HPLC is a highly sensitive and specific method for the separation and quantification of amino acids.[2][7]

Principle:

Reverse-phase HPLC with pre-column derivatization is commonly employed for amino acid analysis. The free amino groups of glycine and valine are derivatized with a reagent (e.g., o-phthalaldehyde, OPA) to form fluorescent or UV-absorbing adducts, which can be separated and quantified.

General Protocol:

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Derivatization: Mix an aliquot of the supernatant with the derivatizing agent according to the manufacturer's instructions.

-

HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase column. Elute the derivatized amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in an aqueous buffer).

-

Detection: Detect the derivatized amino acids using a fluorescence or UV detector set at the appropriate wavelength.

-

Quantification: Generate a standard curve using known concentrations of derivatized glycine and valine standards to quantify the amounts produced in the enzymatic reaction.

The ninhydrin (B49086) assay is a classic colorimetric method for the quantification of total free amino acids.[2][4]

Principle:

Ninhydrin reacts with the primary amino groups of free amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[4] The intensity of the color is proportional to the concentration of amino acids.

General Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of an amino acid (e.g., glycine or a mixture of glycine and valine).

-

Reaction Setup: In test tubes, add a defined volume of the terminated reaction samples and the standard solutions. Include a blank containing only the reaction buffer.

-

Color Development: Add the ninhydrin reagent to each tube and heat in a boiling water bath for a specified time (e.g., 15-20 minutes).[2][4]

-

Cooling and Dilution: Cool the tubes to room temperature and add a diluent (e.g., 50% ethanol) to each tube.[2]

-

Absorbance Measurement: Measure the absorbance of each sample and standard at 570 nm using a spectrophotometer, using the blank to zero the instrument.

-

Quantification: Plot a standard curve of absorbance versus amino acid concentration. Determine the total concentration of amino acids in the reaction samples from the standard curve.

Visualizing the Enzymatic Cleavage and Related Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the enzymatic cleavage mechanism of this compound, a typical experimental workflow, and a potential signaling pathway involving the cleavage products.

Role in Signaling and Drug Development

While direct signaling roles for this compound are not extensively documented, the cleavage products, glycine and valine, are known to participate in various cellular signaling pathways.

Glycine Signaling: Glycine itself acts as a neurotransmitter in the central nervous system by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[8] Recent studies have also implicated glycine signaling in non-neuronal cells, where it can modulate inflammatory responses and cell proliferation.[8] For instance, glycine has been shown to protect muscle cells from wasting through the activation of mTORC1 signaling.[9] The enzymatic cleavage of this compound could therefore serve as a localized source of glycine, influencing these signaling cascades.

Relevance to Drug Development: The metabolism of dipeptides is a critical consideration in the development of peptide-based drugs and prodrugs.[10][11] Understanding the susceptibility of a dipeptide therapeutic to cleavage by enzymes like DPEP1 is essential for predicting its pharmacokinetic profile and bioavailability.[10][12] Furthermore, the modulation of DPEP1 activity itself is a therapeutic strategy. For example, inhibitors of DPEP1 are co-administered with certain carbapenem (B1253116) antibiotics to prevent their renal degradation.[13]

Conclusion

The enzymatic cleavage of this compound is a fundamental metabolic process primarily mediated by dipeptidases such as DPEP1. This technical guide has provided an in-depth overview of the enzymes involved, their catalytic mechanisms, and methodologies for their study. While specific kinetic data for the human enzyme with this compound as a substrate remains to be fully elucidated, the information presented here offers a robust framework for researchers and drug development professionals. A thorough understanding of this compound cleavage is crucial for advancing our knowledge of protein metabolism and for the rational design of peptide-based therapeutics. Future research should focus on obtaining precise kinetic parameters for human enzymes and further exploring the potential signaling roles of this compound and its metabolites.

References

- 1. Dipeptidase 1 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptide hydrolysis by the dinuclear zinc enzyme human renal dipeptidase: mechanistic insights from DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bacterial Signal Peptides- Navigating the Journey of Proteins [frontiersin.org]

- 9. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]

- 10. longdom.org [longdom.org]

- 11. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Glycylvaline in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylvaline, a dipeptide composed of the amino acids glycine (B1666218) and valine, serves as a valuable tool in various research and pharmaceutical applications. Its metabolic fate within mammalian cells is a critical aspect influencing its efficacy and potential as a drug delivery vehicle or therapeutic agent. This technical guide provides an in-depth exploration of the cellular uptake, enzymatic hydrolysis, and subsequent metabolic pathways of this compound's constituent amino acids. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate a comprehensive understanding for researchers and drug development professionals.

Cellular Uptake of this compound

The primary mechanism for this compound uptake into mammalian cells is through proton-coupled peptide transporters, predominantly PEPT1 (SLC15A1) and PEPT2 (SLC15A2). PEPT1 is highly expressed in the apical membrane of intestinal and renal epithelial cells, playing a key role in the absorption of dietary di- and tripeptides. PEPT2 is found in various other tissues, including the kidney, brain, and lung.

The transport process is an active mechanism driven by a proton gradient, where the influx of the dipeptide is coupled with the influx of H+ ions. This process is electrogenic and can be influenced by the extracellular pH.

Quantitative Data: Transport Kinetics

The kinetic parameters of dipeptide transport can vary depending on the specific dipeptide, the cell type, and the experimental conditions. While specific kinetic data for this compound transport in mammalian cells is not extensively reported, data from structurally similar dipeptides like glycylsarcosine (B1347041) in Caco-2 cells, a human colon adenocarcinoma cell line widely used as a model for intestinal absorption, can provide valuable insights.

| Dipeptide | Cell Line | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Glycylsarcosine | Caco-2 | PEPT1 | 0.7 - 2.4 | 8.4 - 21.0 | [1] |

| Glycylsarcosine | CHO (transfected with chicken PepT1) | cPepT1 | 2.6 ± 0.3 | 34.6 ± 1.2 (nmol/mg protein/20 min) | [2] |

Note: The provided data for glycylsarcosine is intended to be illustrative of the potential kinetic parameters for this compound transport. Actual values for this compound may differ.

Intracellular Hydrolysis of this compound

Once inside the cell, this compound is rapidly hydrolyzed into its constituent amino acids, glycine and valine, by cytosolic peptidases. A variety of dipeptidases with broad substrate specificities are present in the cytoplasm of mammalian cells. These enzymes belong to the class of hydrolases and catalyze the cleavage of the peptide bond.

While specific dipeptidases that preferentially hydrolyze this compound have not been extensively characterized, cytosolic leucyl aminopeptidase (B13392206) is known to hydrolyze a wide range of dipeptides.[3] The activity of these peptidases is crucial for releasing the free amino acids, which can then enter their respective metabolic pathways.

Quantitative Data: Hydrolysis Kinetics

Obtaining precise kinetic parameters for the hydrolysis of this compound by a specific purified cytosolic dipeptidase is challenging due to the presence of multiple peptidases with overlapping specificities. However, the overall hydrolytic activity of a cytosolic extract can be determined. The following table presents hypothetical kinetic data for this compound hydrolysis to illustrate the expected enzymatic efficiency.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |

| Purified Cytosolic Dipeptidase (Hypothetical) | This compound | 1.5 | 5.0 |

Note: These values are hypothetical and intended for illustrative purposes. Actual kinetic parameters will depend on the specific enzyme and experimental conditions.

Metabolic Fate of Glycine and Valine

Following hydrolysis, glycine and valine enter the cellular amino acid pool and are utilized in various metabolic pathways.

Metabolic Pathways of Glycine

Glycine is a non-essential amino acid with diverse metabolic roles:

-

Protein Synthesis: Incorporated into proteins and peptides.

-

Precursor for Biomolecules: Serves as a precursor for the synthesis of purines (adenine and guanine), heme, glutathione, and creatine.

-

One-Carbon Metabolism: Donates a one-carbon unit to the folate pool, which is essential for nucleotide synthesis and methylation reactions.

-

Neurotransmission: Functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, by binding to glycine receptors (GlyRs).[4] It also acts as a co-agonist at NMDA receptors, modulating excitatory neurotransmission.[5]

-

Degradation: The primary catabolic pathway for glycine is the glycine cleavage system, which breaks it down into CO2, NH3, and a one-carbon unit.

Metabolic Pathways of Valine

Valine is an essential, branched-chain amino acid (BCAA) with key roles in:

-

Protein Synthesis: A fundamental component of proteins.

-

Energy Metabolism: Valine can be catabolized to produce succinyl-CoA, an intermediate of the citric acid (TCA) cycle, thus serving as an energy source.

-

Signaling Pathways: Valine, along with other BCAAs, can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][6]

Experimental Protocols

Radiolabeled this compound Uptake Assay in Mammalian Cells

This protocol describes a method to measure the cellular uptake of this compound using a radiolabeled form of the dipeptide (e.g., [3H]this compound or [14C]this compound).

Materials:

-

Cultured mammalian cells (e.g., Caco-2, HEK293) grown in 24-well plates

-

Radiolabeled this compound (e.g., [3H]this compound)

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 6.0)

-

Wash Buffer (ice-cold PBS)

-

Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Unlabeled this compound (for competition assay)

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer (37°C).

-

To determine total uptake, add 250 µL of Uptake Buffer containing the desired concentration of radiolabeled this compound to each well.

-

To determine non-specific uptake, add 250 µL of Uptake Buffer containing the radiolabeled this compound and a high concentration of unlabeled this compound (e.g., 100-fold excess) to parallel wells.

-

Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold Wash Buffer.

-

Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and normalize to the protein concentration and incubation time.

HPLC Analysis of this compound and its Metabolites

This protocol outlines a method for the separation and quantification of this compound, glycine, and valine using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

Materials:

-

HPLC system with a fluorescence or UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2

-

Mobile Phase B: Acetonitrile

-

Derivatizing reagent: o-Phthaldialdehyde (OPA) reagent

-

Standards: this compound, Glycine, Valine

-

Cell or tissue extracts

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in a suitable buffer.

-

Deproteinize the samples by adding an equal volume of ice-cold methanol (B129727) or perchloric acid, followed by centrifugation.

-

Collect the supernatant and filter through a 0.22 µm filter.

-

-

Derivatization:

-

In a vial, mix a defined volume of the sample or standard with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase B. A typical gradient could be:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-10% B

-

25-30 min: 10% B

-

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

-

-

Quantification:

-

Generate a standard curve for each compound (this compound, glycine, and valine) by injecting known concentrations.

-

Determine the concentration of each analyte in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The metabolic products of this compound, glycine and valine, are involved in key cellular signaling pathways.

Experimental Workflow

Conclusion

The metabolic fate of this compound in mammalian cells is a multi-step process involving active transport, rapid intracellular hydrolysis, and the integration of its constituent amino acids into diverse and vital cellular pathways. Understanding these processes is paramount for the rational design of dipeptide-based drugs and for elucidating the broader physiological roles of these fundamental biomolecules. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate journey of this compound within the cellular environment.

References

- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine Neurotransmitter | PDF [slideshare.net]

- 3. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Glycylvaline as a Dipeptide Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylvaline (Gly-Val), a dipeptide composed of the amino acids glycine (B1666218) and valine, is a fundamental building block in peptide synthesis and a key component in the development of novel therapeutics. Its simple structure, combined with the distinct properties of its constituent amino acids, makes it a versatile tool in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols for both solution-phase and solid-phase methods, and its applications in the pharmaceutical industry. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key processes to aid researchers in their synthetic endeavors.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 1963-21-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 249 °C |

| Solubility | Water: 550 g/L (at 20 °C) |

| pKa₁ | 3.15 |

| pKa₂ | 8.18 |

| Isoelectric Point (pI) | 5.67 (calculated) |

Synthesis of this compound

The synthesis of this compound can be accomplished through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1] The choice of method often depends on the desired scale of production and the overall synthetic strategy for a larger peptide.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and allows for the purification of intermediates at each step. A common approach involves the coupling of an N-protected glycine derivative with a C-protected valine derivative.

This protocol details the synthesis of this compound via the coupling of N-Boc-glycine with L-valine methyl ester, followed by deprotection steps.

Step 1: Protection of Amino Acids

-

Synthesis of L-valine methyl ester hydrochloride: To a suspension of L-valine (11.7 g, 100 mmol) in methanol (B129727) (150 mL) at 0°C, slowly add thionyl chloride (11 mL, 150 mmol). Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid.

-

Synthesis of N-Boc-glycine: Dissolve glycine (7.5 g, 100 mmol) in a solution of sodium hydroxide (B78521) (4.0 g, 100 mmol) in 100 mL of water. Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (24.0 g, 110 mmol) in 100 mL of dioxane. Stir vigorously at room temperature for 4-6 hours. Concentrate the solution in vacuo to remove the dioxane, then proceed with workup to isolate N-Boc-glycine.

Step 2: Coupling Reaction

-

Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine methyl ester hydrochloride (16.7 g, 100 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (15.3 g, 100 mmol) in 200 mL of dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) in 50 mL of DCM.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.

Step 3: Deprotection

-

Boc Deprotection: Dissolve the crude Boc-Gly-Val-OMe in a 1:1 solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Ester Hydrolysis (Saponification): Dissolve the resulting oil in methanol and add 1 M NaOH. Stir for 2 hours at room temperature. Neutralize the solution with 1 M HCl.

Step 4: Purification

The crude this compound can be purified by recrystallization from a water/ethanol mixture to yield the final product.

Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |

| DCC | HOBt | - | 75-85 | Cost-effective, but DCU byproduct can be difficult to remove. |

| HBTU | HOBt | DIPEA | ~95-98 | High efficiency and suppression of racemization. |

| HATU | HOAt | DIPEA | ~99 | Very efficient, especially for sterically hindered amino acids. |

| COMU | - | DIPEA | >99 | High solubility and efficiency with reduced risk of hazardous byproducts. |

| FDPP | - | DIEA | 80-90 | Good for high-purity synthesis with low racemization.[1] |

| IBCF | - | NMM | 70-80 | Mixed anhydride (B1165640) method, can be prone to side reactions.[1] |

Yields are representative and can vary based on specific reaction conditions and peptide sequences.

Diagram 1: Solution-Phase Synthesis Workflow of this compound

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for the synthesis of longer peptides and offers advantages in terms of automation and purification. The C-terminal amino acid (valine) is first anchored to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-protected amino acids.

This protocol outlines the manual synthesis of this compound using Fmoc chemistry on Wang resin.

Step 1: Resin Preparation and Swelling

-

Place Fmoc-L-Val-Wang resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

Step 2: Fmoc Deprotection

-

Drain the DMF.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF and DCM.

Step 3: Coupling of Fmoc-Glycine

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

Step 4: Final Fmoc Deprotection

-

After successful coupling, wash the resin with DMF and DCM.

-

Perform the Fmoc deprotection as described in Step 2.

Step 5: Cleavage and Deprotection

-

Wash the resin with DCM and then with methanol, and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Step 6: Purification

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% TFA.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound (m/z = 175.1 [M+H]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the dipeptide.

-

¹H NMR (D₂O): δ (ppm) ~4.0 (d, 1H, Val α-CH), ~3.8 (s, 2H, Gly α-CH₂), ~2.2 (m, 1H, Val β-CH), ~0.9 (dd, 6H, Val γ-CH₃).

-

¹³C NMR (D₂O): δ (ppm) ~175 (Val C=O), ~171 (Gly C=O), ~60 (Val α-C), ~42 (Gly α-C), ~31 (Val β-C), ~18, ~17 (Val γ-C).

-

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates can influence their pharmacological properties. The glycine residue can provide flexibility, while the valine residue can contribute to hydrophobic interactions and steric bulk.

While specific blockbuster drugs containing the simple Gly-Val sequence are not prominently documented, the principles of its use are widespread in peptide drug design. For instance, modifications of peptide hormones and other bioactive peptides often involve the substitution or addition of dipeptide units to enhance stability, receptor binding affinity, and pharmacokinetic profiles. The tetrapeptide L-leucyl-L-alanyl-glycyl-L-valine is an example of a larger peptide fragment that has been synthesized for biological studies.[2]

Biological Significance: Influence on mTOR Signaling

The constituent amino acids of this compound, glycine and valine, play roles in cellular metabolism and signaling. Both amino acids have been shown to influence the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] The mTORC1 complex, in particular, is sensitive to amino acid levels.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Glycylvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of the dipeptide Glycyl-L-valine. Leveraging single-crystal X-ray diffraction data, this document presents detailed structural parameters, a methodological overview of the experimental process, and a logical workflow for structure determination. The information herein is intended to support researchers and professionals in the fields of structural biology, medicinal chemistry, and drug development in understanding the precise three-dimensional arrangement of this fundamental biomolecule.

Crystal Structure of Glycyl-L-valine

The crystal structure of Glycyl-L-valine (Gly-Val) has been determined by single-crystal X-ray diffraction, providing precise insights into its solid-state conformation and intermolecular interactions. The crystallographic data reveals a non-centrosymmetric structure, which is typical for chiral amino acid derivatives.

Crystallographic Data

The primary crystallographic parameters for Glycyl-L-valine are summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice and for any computational modeling or simulation studies.

| Parameter | Value |

| CCDC Deposition Number | 634906 |

| Chemical Formula | C₇H₁₄N₂O₃ |

| Formula Weight | 174.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.567(8) Å |

| b | 9.578(1) Å |

| c | 16.273(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 867.2(2) ų |

| Z | 4 |

Molecular Geometry

The molecular geometry of Glycyl-L-valine is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. These parameters define the conformation of the dipeptide in the crystalline state.

Table of Selected Bond Lengths

| Bond | Length (Å) |

| O1 - C1 | 1.259(2) |

| O2 - C1 | 1.251(2) |

| O3 - C3 | 1.237(2) |

| N1 - C2 | 1.488(2) |

| N2 - C3 | 1.332(2) |

| N2 - C4 | 1.458(2) |

| C1 - C2 | 1.528(2) |

| C2 - C5 | 1.536(2) |

| C3 - C2' | 1.520(2) |

| C5 - C6 | 1.527(3) |

| C5 - C7 | 1.524(3) |

Table of Selected Bond Angles

| Angle | Degree (°) |

| O1 - C1 - O2 | 125.8(1) |

| O1 - C1 - C2 | 117.2(1) |

| O2 - C1 - C2 | 117.0(1) |

| N1 - C2 - C1 | 109.9(1) |

| N1 - C2 - C5 | 111.2(1) |

| C1 - C2 - C5 | 110.1(1) |

| O3 - C3 - N2 | 123.4(1) |

| O3 - C3 - C2' | 120.3(1) |

| N2 - C3 - C2' | 116.3(1) |

| C3 - N2 - C4 | 122.1(1) |

| N2 - C4 - C5 | 110.6(1) |

| C2 - C5 - C6 | 111.4(2) |

| C2 - C5 - C7 | 110.8(2) |

| C6 - C5 - C7 | 111.2(2) |

Table of Selected Torsion Angles

| Torsion Angle | Degree (°) |

| N1 - C2 - C1 - O1 | -16.5(2) |

| N1 - C2 - C1 - O2 | 164.2(1) |

| C1 - C2 - N1 - H1A | 60.0 |

| C1 - C2 - C5 - C6 | -62.0(2) |

| C1 - C2 - C5 - C7 | 178.6(2) |

| O3 - C3 - N2 - C4 | 177.3(2) |

| C2' - C3 - N2 - C4 | -2.1(2) |

| C3 - N2 - C4 - C5 | -92.5(2) |

Experimental Protocols

The determination of the crystal structure of Glycyl-L-valine was achieved through single-crystal X-ray diffraction. The following is a representative, detailed methodology for such an experiment.

Crystal Growth

High-quality single crystals of Glycyl-L-valine were grown using the slow evaporation method. A saturated solution of the dipeptide was prepared in a suitable solvent system (e.g., water-ethanol mixture) at a constant temperature. The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of several days to weeks, well-formed, transparent crystals suitable for X-ray diffraction were obtained.

Data Collection

A suitable single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm was selected and mounted on a goniometer head. Data collection was performed on an automated four-circle diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (typically 100 K or 293 K) to minimize thermal vibrations.

The crystal-to-detector distance was set to an appropriate value (e.g., 50 mm). A series of oscillation frames were collected with a specified oscillation range (e.g., 0.5° per frame) and exposure time (e.g., 10-30 seconds per frame) to cover a complete sphere of reciprocal space.

Structure Solution and Refinement

The collected diffraction data was processed using standard crystallographic software. The raw data was integrated and corrected for Lorentz and polarization effects. An absorption correction was applied to account for the attenuation of X-rays by the crystal.

The crystal structure was solved using direct methods, which provided an initial model of the atomic positions. This model was then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a satisfactory R-factor, indicating a good agreement between the observed and calculated structure factors.

Workflow Diagram

The following diagram illustrates the logical workflow for the determination of a small molecule crystal structure, such as that of Glycyl-L-valine, using single-crystal X-ray diffraction.

This comprehensive guide provides the essential crystallographic and geometric data for Glycyl-L-valine, along with a detailed outline of the experimental procedures involved in its structure determination. This information serves as a valuable resource for researchers engaged in peptide and protein chemistry, drug design, and materials science.

Spontaneous Degradation of Glycylvaline in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and valine. As a fundamental component of many peptides and proteins, its stability in aqueous solutions is of significant interest in various fields, including pharmaceutical development, proteomics, and cell culture media formulation. The degradation of Gly-Val can lead to a loss of biological activity, the formation of impurities, and altered physicochemical properties of a solution. This technical guide provides a comprehensive overview of the spontaneous degradation products of Glycylvaline in solution, focusing on the primary degradation pathways, quantitative analysis of degradation products, and detailed experimental protocols for stability assessment.

Primary Degradation Pathways of this compound

In aqueous solutions, this compound primarily degrades via two main pathways: hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine.

Hydrolysis

The most common degradation pathway for peptides in aqueous solution is the cleavage of the amide (peptide) bond, a reaction catalyzed by water. This hydrolysis of this compound results in the formation of its constituent amino acids, glycine and L-valine. The rate of hydrolysis is significantly influenced by pH and temperature, with accelerated degradation observed under both acidic and basic conditions.

Intramolecular Cyclization (Diketopiperazine Formation)

Dipeptides can undergo an intramolecular cyclization reaction, particularly when the N-terminal amino group is unprotonated. In this process, the N-terminal amino group of the glycine residue attacks the carbonyl carbon of the valine residue, leading to the formation of a six-membered ring structure known as a diketopiperazine (DKP). The specific DKP formed from this compound is cyclo(Gly-Val). This reaction is also pH-dependent, with the rate generally increasing at neutral to slightly alkaline pH where a significant population of the dipeptide exists with a deprotonated N-terminal amine.

Below is a diagram illustrating the primary degradation pathways of this compound.

Quantitative Analysis of Degradation Products

While specific kinetic data for the spontaneous degradation of this compound across a wide range of pH and temperature conditions is not extensively available in the public domain, studies on structurally similar dipeptides provide valuable insights into the expected degradation behavior. The following tables present illustrative data based on the degradation of other dipeptides, which can be considered as a proxy for the behavior of this compound.

Table 1: Illustrative pH-Dependent Degradation of a Dipeptide at 37°C

| pH | Predominant Degradation Pathway | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |

| 2.0 | Hydrolysis | 0.05 | 13.9 |

| 4.0 | Hydrolysis | 0.01 | 69.3 |

| 6.0 | Minimal Degradation | 0.002 | 346.6 |

| 8.0 | Cyclization & Hydrolysis | 0.03 | 23.1 |

| 10.0 | Hydrolysis & Cyclization | 0.08 | 8.7 |

Table 2: Illustrative Temperature Dependence of Dipeptide Degradation at pH 7.0

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |

| 4 | 0.0005 | 1386.3 |

| 25 | 0.005 | 138.6 |

| 37 | 0.015 | 46.2 |

| 50 | 0.045 | 15.4 |

Experimental Protocols

To accurately assess the stability of this compound and quantify its degradation products, well-defined experimental protocols are essential. The following sections provide detailed methodologies for conducting forced degradation studies and for the analysis of degradation products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The general workflow for a this compound degradation study is outlined below.

The Architecture of Life: A Technical Guide to the Biosynthesis of Glycyl-L-valine in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-valine, a fundamental dipeptide, serves as a crucial building block in various biological processes and holds significant potential in pharmaceutical applications. Its microbial biosynthesis is a fascinating process, primarily orchestrated by the sophisticated enzymatic machinery of Non-Ribosomal Peptide Synthetases (NRPSs). This technical guide provides an in-depth exploration of the glycyl-L-valine biosynthesis pathway in microorganisms. It covers the synthesis of its precursor amino acids, glycine (B1666218) and L-valine, the intricate mechanism of NRPS-mediated dipeptide formation, and alternative enzymatic synthesis routes. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support advanced research and development in peptide-based therapeutics and synthetic biology.

Introduction: The Significance of Glycyl-L-valine

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the two proteinogenic amino acids glycine and L-valine, linked by a peptide bond. While it is a simple dipeptide, it serves as a valuable model for understanding peptide synthesis and metabolism. In nature, it can be found as a product of protein catabolism and has been identified in various organisms, including Drosophila melanogaster and Saccharomyces cerevisiae.[1] The controlled synthesis of such dipeptides is of great interest for the development of novel pharmaceuticals, nutraceuticals, and specialty chemicals. Microorganisms, with their diverse metabolic capabilities, offer a promising platform for the sustainable production of glycyl-L-valine.

Precursor Biosynthesis: Laying the Foundation

The synthesis of glycyl-L-valine is contingent on the intracellular availability of its constituent amino acids: glycine and L-valine. Understanding the biosynthetic pathways of these precursors is fundamental to optimizing dipeptide production.

The Biosynthesis of L-valine

The biosynthesis of L-valine, a branched-chain amino acid, is a well-conserved pathway in microorganisms, starting from the central metabolite pyruvate (B1213749).[2] The pathway involves a series of enzymatic reactions, as detailed below.

Key Enzymes in L-valine Biosynthesis:

| Enzyme | Abbreviation | Function |

| Acetohydroxyacid synthase | AHAS | Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.[2] |

| Acetohydroxyacid isomeroreductase | AHAIR | Isomerizes and reduces α-acetolactate to 2,3-dihydroxy-isovalerate.[2] |

| Dihydroxyacid dehydratase | DHAD | Catalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-ketoisovalerate.[2] |

| Valine aminotransferase | AvtA | Transfers an amino group from a donor (e.g., glutamate) to α-ketoisovalerate to form L-valine.[2] |

Quantitative Data on L-valine Production:

Metabolic engineering efforts have significantly improved L-valine production in various microorganisms.

| Microorganism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Escherichia coli (engineered) | 84 | 0.41 | 2.33 | [3] |

| Corynebacterium glutamicum (mutant) | 29.85 | Not Reported | Not Reported | [4] |

The Biosynthesis of Glycine

Glycine, the simplest amino acid, is synthesized through several metabolic routes. The primary pathway in many microorganisms involves the conversion of L-serine, which itself is derived from the glycolytic intermediate 3-phosphoglycerate.[2]

Key Enzyme in the Primary Glycine Biosynthetic Pathway:

| Enzyme | Abbreviation | Function |

| Serine hydroxymethyltransferase | SHMT | A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible conversion of L-serine to glycine.[2] This reaction also involves tetrahydrofolate. |

The Core Machinery: Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The predominant mechanism for the biosynthesis of dipeptides like glycyl-L-valine in microorganisms is through the action of large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[5] These enzymatic assembly lines are independent of the ribosome and messenger RNA.

The Modular Architecture of NRPS

A typical NRPS is composed of modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal module for dipeptide synthesis consists of the following domains:

-

Adenylation (A) Domain: Selects and activates the specific amino acid (glycine or valine) by converting it to an aminoacyl adenylate at the expense of ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of the upstream module and the amino group of the aminoacyl-S-PCP of the downstream module.

-

Thioesterase (TE) Domain: Located at the C-terminal end of the final module, this domain is responsible for releasing the fully synthesized peptide from the NRPS, either through hydrolysis (yielding a linear peptide) or intramolecular cyclization.

Figure 1: Conceptual diagram of a di-modular NRPS for glycyl-L-valine synthesis.

Bioinformatics Tools for NRPS Gene Cluster Identification

Identifying the biosynthetic gene cluster (BGC) encoding a specific NRPS is a critical first step. Several bioinformatics tools are available for this purpose:

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A web server and standalone tool for the automatic genomic identification and analysis of secondary metabolite BGCs.[6]

-

NRPS-PKS: A web-based tool for analyzing the domain organization and substrate specificity of NRPS and polyketide synthase (PKS) megasynthases.[7]

-

NRPSpredictor2: A web server specifically designed for predicting the substrate specificity of NRPS adenylation domains.[8]

Alternative Enzymatic Synthesis: The L-amino Acid Esterase Pathway

Besides NRPSs, other enzymes can catalyze dipeptide synthesis. A notable example is the enzymatic synthesis of valyl-glycine (the reverse dipeptide of glycyl-valine) using an L-amino acid esterase (LAE).

Characterization of L-amino Acid Esterase from Elizabethkingia sp. TT1

Researchers have identified and characterized an LAE from Elizabethkingia sp. TT1 that efficiently synthesizes Val-Gly from valine methyl ester and glycine.[9]

Enzyme Purification and Properties:

| Parameter | Value |

| Purification Fold | ~1300 |

| Specific Activity | 118.8 µmol/min/mg protein |

| Subunit Molecular Mass | 78 kDa |

| Native Enzyme Molecular Mass | 103 kDa |

| Optimal pH | 9.0 |

| Optimal Temperature | 25 °C |

| pH Stability Range | 5.0 - 8.5 |

| Temperature Stability Range | 25 °C - 40 °C |

Experimental Protocols

This section provides detailed methodologies for key experiments related to glycyl-L-valine biosynthesis and analysis.

In Vitro Reconstitution of an NRPS Pathway

Objective: To demonstrate the synthesis of glycyl-L-valine from its precursors using purified NRPS components.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing buffer, ATP, MgCl₂, L-glycine, L-valine, and the purified NRPS enzyme or its constituent domains.[2]

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Extraction: Quench the reaction and extract the dipeptide product from the reaction mixture, often using a solid-phase extraction (SPE) cartridge.[2]

-

Product Analysis: Confirm and quantify the presence of glycyl-L-valine using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Compare the retention time and mass-to-charge ratio of the product to an authentic standard of glycyl-L-valine.[2]

Figure 2: Workflow for in vitro reconstitution of an NRPS pathway.

Solution-Phase Chemical Synthesis of Glycyl-L-valine

Objective: To chemically synthesize glycyl-L-valine as a standard for analytical comparison.

Methodology (using Boc protection):

-

Protection of Glycine: React glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the amino group.[1]

-

Esterification of L-valine: Convert L-valine to its methyl or ethyl ester to protect the carboxyl group.

-

Coupling Reaction: Couple Boc-glycine and the L-valine ester using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).[1]

-

Deprotection: Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) and hydrolyze the ester group to yield glycyl-L-valine.[1]

-

Purification: Purify the final product by recrystallization or chromatography.

Figure 3: Workflow for the solution-phase chemical synthesis of glycyl-L-valine.

Regulation of Dipeptide Biosynthesis

The biosynthesis of dipeptides in microorganisms is a tightly regulated process, influenced by factors such as nutrient availability and cellular growth phase. While specific regulatory networks for this compound are not extensively characterized, general principles of amino acid and secondary metabolite regulation apply. For instance, the expression of biosynthetic genes can be controlled by global regulators that respond to cellular stress or nutrient limitation.[10] Furthermore, the intracellular concentrations of precursor amino acids can influence the activity of the biosynthetic enzymes through feedback inhibition.

Conclusion and Future Perspectives

The microbial biosynthesis of glycyl-L-valine, primarily through the action of NRPSs, represents a highly efficient and programmable system. Advances in synthetic biology and metabolic engineering are paving the way for the development of microbial cell factories capable of producing this and other dipeptides at high titers. The detailed understanding of the biosynthetic pathways, the enzymes involved, and their regulation is paramount for these endeavors. Future research will likely focus on the discovery and characterization of novel dipeptide synthetases, the engineering of NRPS modules for the production of non-natural dipeptides, and the optimization of fermentation processes for industrial-scale production. This technical guide serves as a foundational resource to propel these exciting advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. High-yield production of L-valine in engineered Escherichia coli by a novel two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 9. Purification and Characterization of Elizabethkingia L-Amino Acid Esterase: an Enzyme Useful for Enzymatic Synthesis of the Dipeptide, Valyl-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Glycylvaline in Cellular Metabolism: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Aspects of Glycylvaline's Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and L-valine.[1] As a product of protein digestion, it represents a key molecule in the assimilation of dietary amino acids. Beyond its fundamental role as a building block for protein synthesis, the unique transport mechanism and subsequent metabolic fate of this compound present distinct biochemical implications compared to its constituent free amino acids. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, focusing on its transport, intracellular processing, and potential influence on cellular signaling pathways. This document is intended to serve as a resource for researchers in the fields of cellular biology, pharmacology, and drug development, providing detailed experimental protocols and summarizing available quantitative data to facilitate further investigation into the nuanced biological activities of this dipeptide.

Physicochemical Properties of Glycyl-L-valine

A foundational understanding of the physicochemical properties of this compound is essential for its study and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | [1] |

| CAS Number | 1963-21-9 | [1] |

| Appearance | Solid | [2] |

| LogP | -3.06 (Extrapolated) | [2] |

Cellular Uptake and Transport of this compound

The primary mechanism for the intestinal absorption and cellular uptake of this compound is a key differentiator from its constituent free amino acids. While glycine and L-valine are absorbed through various sodium-dependent and independent amino acid transporters, this compound is predominantly transported by the high-capacity, low-affinity peptide transporter 1 (PepT1).[3] This transporter facilitates the uptake of a wide array of di- and tripeptides, representing a distinct and efficient pathway for amino acid assimilation.[3]

The Role of Peptide Transporter 1 (PepT1)

PepT1 is a proton-coupled oligopeptide transporter, meaning it utilizes the electrochemical proton gradient across the cell membrane to drive the uptake of peptides.[4] This mechanism allows for the efficient absorption of di- and tripeptides, even against a concentration gradient. The accumulation rate of glycine has been shown to be greater when presented as glycyl-L-valine than as an equivalent amount of free glycine, highlighting the efficiency of the PepT1-mediated transport system.[5]

| Dipeptide | Model System | Transporter | K_m_ (mM) | V_max_ (nmol/mg protein/min) | Reference |

| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | [6] |

| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | [6] |

These data illustrate that the nature of the C-terminal amino acid significantly influences the affinity and transport capacity of dipeptides for PepT1. It is plausible that this compound exhibits kinetic parameters within a similar range.

Intracellular Fate of this compound

Once inside the cell, this compound is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and L-valine.[3] This intracellular cleavage is a critical step in the metabolic pathway of dipeptides, releasing the amino acids for their subsequent roles in cellular processes.

The rate of intracellular hydrolysis can be a determining factor in the overall metabolic impact of the dipeptide. While specific kinetic data for the hydrolysis of this compound is scarce, the general understanding is that this process is highly efficient.

Role in Cellular Signaling Pathways